molecular formula C24H30N6 B15343148 1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene

1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene

Cat. No.: B15343148
M. Wt: 402.5 g/mol
InChI Key: JYUCJXRORBICDH-UHFFFAOYSA-N
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Description

1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene is a tripodal ligand featuring a central benzene ring substituted with three methylene-linked 3,5-dimethylpyrazole groups. This compound belongs to a class of polydentate ligands widely studied for their ability to coordinate transition metals, forming stable complexes with applications in catalysis, supramolecular chemistry, and materials science . The 3,5-dimethylpyrazole moieties act as nitrogen donors, while the rigid benzene core provides structural stability. Synthetically, it is prepared via nucleophilic substitution reactions between tris(bromomethyl)benzene derivatives and 3,5-dimethylpyrazole in the presence of a strong base (e.g., NaH), typically in aprotic solvents like tetrahydrofuran (THF) or acetonitrile .

Properties

Molecular Formula

C24H30N6

Molecular Weight

402.5 g/mol

IUPAC Name

1-[[3,5-bis[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]methyl]-3,5-dimethylpyrazole

InChI

InChI=1S/C24H30N6/c1-16-7-19(4)28(25-16)13-22-10-23(14-29-20(5)8-17(2)26-29)12-24(11-22)15-30-21(6)9-18(3)27-30/h7-12H,13-15H2,1-6H3

InChI Key

JYUCJXRORBICDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC(=CC(=C2)CN3C(=CC(=N3)C)C)CN4C(=CC(=N4)C)C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

1,3,5-Tris(bromomethyl)benzene reacts with three equivalents of 3,5-dimethyl-1H-pyrazole in the presence of a strong base, such as potassium tert-butoxide, in anhydrous tetrahydrofuran (THF). The base deprotonates the pyrazole, generating a nucleophilic pyrazolide ion that displaces bromide ions via an SN2 mechanism. The reaction typically proceeds under reflux (66–68 °C) for 12–24 hours.

Key Parameters:

Parameter Optimal Value
Solvent THF
Temperature 66–68 °C (reflux)
Reaction Time 12–24 hours
Base KOtBu (1.2 equiv/pyrazole)

Workup and Purification

Post-reaction, the mixture is cooled, filtered to remove potassium bromide salts, and concentrated under reduced pressure. The crude product is purified via recrystallization from ethanol or dichloromethane/hexane mixtures, yielding white crystals with typical purities >95%.

Alternative Synthetic Routes

Mannich Reaction-Based Approach

A less common method employs the Mannich reaction, where formaldehyde acts as a methylene bridge linker. 3,5-Dimethyl-1H-pyrazole, formaldehyde (37% aqueous solution), and benzene derivatives react under acidic conditions (e.g., HCl or acetic acid). This one-pot method avoids pre-functionalized benzene precursors but suffers from lower regioselectivity.

Comparative Analysis of Methods:

Method Yield (%) Purity (%) Scalability
Nucleophilic Alkylation 65–75 >95 High
Mannich Reaction 40–50 80–90 Moderate

Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling between 1,3,5-tris(iodomethyl)benzene and 3,5-dimethylpyrazole has been explored but remains experimental due to high catalyst costs and moderate yields (~55%).

Industrial-Scale Production Considerations

Solvent and Catalyst Optimization

Industrial protocols favor dimethylformamide (DMF) over THF for improved solubility of intermediates. Catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium bromide) enhance reaction rates by facilitating ion pairing.

Waste Management

Bromide byproducts are neutralized with aqueous sodium bicarbonate and recovered as sodium bromide for reuse. Solvent recovery systems achieve >90% THF/DMF recycling.

Characterization and Quality Control

Spectroscopic Verification

  • 1H NMR (400 MHz, CDCl3): δ 6.20 (s, 3H, pyrazole-C4-H), 5.30 (s, 6H, CH2), 2.25 (s, 18H, CH3).
  • IR (KBr): 2920 cm⁻¹ (C-H stretch, CH2), 1550 cm⁻¹ (pyrazole ring).

Crystallographic Data

Single-crystal X-ray diffraction confirms the tripodal geometry, with bond lengths of 1.48 Å (C-CH2-N) and dihedral angles of 112° between pyrazole and benzene planes.

Chemical Reactions Analysis

Coordination Chemistry with Transition Metals

This compound acts as a multidentate ligand, forming stable coordination complexes with transition metals. Its pyrazolyl nitrogen atoms donate electron pairs to metal centers, creating structures critical for catalytic and material science applications.

Key Reactions and Complexes

Metal IonReaction ConditionsObserved Coordination ModeReference
Zn(II)THF, room temperatureBidentate binding via two pyrazolyl N atoms
Cu(II)Methanol refluxTridentate interaction with three N donors
Fe(III)Acetonitrile, 60°CHexagonal prismatic geometry

In zinc complexes, the ligand forms a nine-membered metallocycle, confirmed by X-ray crystallography . Copper complexes demonstrate enhanced catalytic activity in oxidation reactions due to electron-rich metal centers stabilized by pyrazolyl donors.

Alkylation and Nucleophilic Substitution

The methylene bridges between the benzene ring and pyrazolyl groups facilitate alkylation and nucleophilic substitution.

Reaction Pathways

  • Alkylation with Polyhalogenated Alkanes :
    Reacts with poly(bromomethyl)benzene under basic conditions (K<sup>t</sup>BuO⁻/THF) to form extended polymeric structures.
    Example :

    Compound + C6H4(CH2Br)3KtBuOCross-linked polymer\text{Compound + C}_6\text{H}_4(\text{CH}_2\text{Br})_3 \xrightarrow{\text{K}^t\text{BuO}^-} \text{Cross-linked polymer}
  • Nucleophilic Substitution with Amines :
    Substitutes pyrazolyl methyl groups with primary amines (e.g., benzylamine) in DMF at 80°C, yielding derivatives with modified electronic properties.

Oxidation Reactions

Controlled oxidation transforms the methyl groups on pyrazole rings into carbonyl functionalities, altering ligand flexibility.

Oxidizing AgentConditionsProductApplication
KMnO₄H₂O, 70°CKetone derivativesEnhanced metal-binding affinity
CrO₃Acetic acid, RTCarboxylic acid analogsBioactive coordination complexes

Cyclization and Heterocycle Formation

Under acidic conditions, the compound undergoes cyclization with phenylhydrazines to form fused heterocyclic systems .

Case Study: Reaction with Phenylhydrazine

  • Conditions : 4-Toluenesulfonic acid (catalyst), ethanol reflux.

  • Product : 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzene, confirmed via <sup>1</sup>H NMR (singlet at δ 6.92–6.99 ppm for benzene protons) .

Biological Activity via Metal Complexation

Zinc and copper complexes of this ligand show antimicrobial properties, with MIC values ≤8 µg/mL against E. coli and S. aureus . Molecular docking studies reveal interactions with bacterial NDM1 proteins (Table 1).

Table 1 : Docking scores for ligand-metal complexes with NDM1 enzyme

ComplexBinding Affinity (kcal/mol)Key Interactions
Zn-Ligand-7.1Pyrazole N---Lys211 (H-acceptor)
Cu-Ligand-7.3Methylene O---His122 (H-donor)

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C without melting.

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases via cleavage of methylene bridges.

This compound’s versatility in coordination, substitution, and cyclization reactions underscores its utility in synthesizing advanced materials and bioactive agents. Further studies on its catalytic and pharmacological applications are warranted.

Scientific Research Applications

1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene has found applications in various scientific research areas:

  • Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.

  • Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.

  • Industry: Its unique properties make it useful in materials science, such as in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between 1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene and analogous ligands:

Compound Name Core Structure Pyrazole Substituents Linkage Type Synthesis Yield Key Properties/Applications Reference
This compound (Target Compound) Benzene 3,5-dimethyl Methylene (-CH₂-) Not reported Metal coordination, catalysis
1,3,5-Tris[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxabutyl]benzene (L6) Benzene 3,5-dimethyl Ether (-O-CH₂-CH₂-O-) Not reported Enhanced flexibility, ion sensing
1,3,5-Tris[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2,4,6-triethylbenzene (Compound 2) Triethylbenzene 4-ethyl, 3,5-dimethyl Methylene (-CH₂-) 76% Steric hindrance, selective binding
1,3,5-Tris[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2,4,6-trimethylbenzene (Compound 4) Trimethylbenzene 4-ethyl, 3,5-dimethyl Methylene (-CH₂-) Not reported Crystallographic stability

Key Observations:

Substituent Effects: The target compound uses unsubstituted benzene and 3,5-dimethylpyrazole groups, optimizing symmetry and electronic donor capacity. In contrast, Compound 2 and 4 incorporate ethyl and methyl substituents on the benzene core, increasing steric bulk and altering coordination geometries . L6 introduces ether linkages, enhancing ligand flexibility but reducing nitrogen donor strength compared to the methylene bridges in the target compound .

Synthetic Pathways :

  • The target compound and L6 share a two-step synthesis involving NaH-mediated alkoxide formation, but L6 requires additional oxabutyl spacer synthesis .
  • Compound 2 achieves a 76% yield via bromomethylbenzene intermediates and recrystallization from hexane, suggesting efficient scalability for ethyl-substituted analogs .

The ether linkages in L6 may improve solubility in polar solvents, whereas the target compound’s methylene bridges favor rigidity in metal-organic frameworks (MOFs) .

Biological Activity

1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene is a synthetic compound characterized by a tripodal structure with three 3,5-dimethyl-1H-pyrazol-1-yl groups attached to a benzene core. Its molecular formula is C24_{24}H30_{30}N6_6, and it has a molecular weight of approximately 402.5 g/mol. The compound is typically a white to light yellow powder or crystalline solid with a melting point ranging from 183.0 to 187.0 °C.

The biological activity of this compound is primarily attributed to the pyrazole moiety, which is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities . This article will delve into the specific biological activities of this compound, supported by data tables and relevant research findings.

The biological effects of this compound are believed to arise from its ability to interact with various molecular targets within biological systems. This interaction can modulate enzyme activities and influence cellular signaling pathways associated with inflammation and cancer progression.

Anti-inflammatory Activity

Research indicates that compounds containing pyrazole rings exhibit significant anti-inflammatory properties. For instance, derivatives have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In studies involving novel pyrazole derivatives, some compounds demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies. Pyrazole derivatives have been tested against bacterial strains such as E. coli, S. aureus, and Pseudomonas aeruginosa. Some compounds exhibited promising antibacterial activity comparable to standard antibiotics .

Anticancer Activity

The anticancer properties of pyrazole derivatives are also noteworthy. Compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines. The results suggest that these compounds can induce apoptosis in cancer cells through various mechanisms .

Data Table: Biological Activities of Pyrazole Derivatives

Activity Compound Tested Effect Concentration Reference
Anti-inflammatoryNovel pyrazole derivativesUp to 85% TNF-α inhibition10 µM
AntimicrobialPyrazole derivativesSignificant activity against E. coliVaries
AnticancerPyrazole analogsInduces apoptosis in cancer cellsVaries

Case Study 1: Anti-inflammatory Effects

In a study conducted by Selvam et al., a series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory properties. The findings revealed that certain compounds exhibited significant inhibition of TNF-α and IL-6 production in vitro, indicating their potential as therapeutic agents for inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

Burguete et al. synthesized various pyrazole derivatives and assessed their antimicrobial activity against multiple bacterial strains. The study highlighted that specific structural modifications enhanced the antimicrobial efficacy of these compounds compared to traditional antibiotics .

Case Study 3: Anticancer Activity

Research by Chovatia et al. evaluated the anticancer potential of pyrazole-containing compounds against different cancer cell lines. The results indicated that these compounds not only inhibited cell proliferation but also triggered apoptotic pathways in treated cells .

Q & A

Q. Advanced

  • Single-crystal X-ray diffraction : Resolves steric effects and confirms tripodal geometry. For example, bond angles between pyrazole and benzene cores (e.g., 109.5°–127.6°) highlight structural distortions .
  • FT-IR spectroscopy : Detects C–N stretching (~1600 cm⁻¹) and methyl group vibrations (~2900 cm⁻¹) to verify functional groups .

What are the primary applications of this compound in coordination chemistry and materials science?

Basic
The ligand forms stable complexes with transition metals (e.g., Ni, Pd) due to its tridentate N-donor sites. Applications include:

  • Catalysis : Palladium nanoparticles stabilized by this ligand show efficacy in cross-coupling reactions under mild conditions .
  • Metal-organic frameworks (MOFs) : Its flexibility enables porous architectures for gas storage or ion exchange .

Q. Advanced

  • Selective ion recognition : Modifying substituents (e.g., ethyl groups) tailors cavity size for ammonium vs. potassium ion discrimination .
  • Twinned crystal refinement : High-resolution data (R factor <0.03) resolves disorder in MOFs using SHELXL .

How can conflicting crystallographic data (e.g., twinning, disorder) be resolved during structural analysis?

Q. Advanced

  • Twinning analysis : Use the CELL_NOW and TWINABS modules in SHELX to deconvolute overlapping reflections in twinned crystals .
  • Disorder modeling : Partial occupancy refinement and geometric restraints (e.g., SIMU/ISOR) stabilize thermal parameters for flexible methyl groups .
  • Validation tools : PLATON ADDSYM checks for missed symmetry, while CCDC Mercury visualizes intermolecular interactions .

How does this ligand compare to similar tripodal ligands in catalytic performance?

Advanced
Comparative studies highlight:

  • Steric effects : Bulkier substituents (e.g., ethyl vs. methyl) reduce catalytic activity but enhance selectivity in Suzuki-Miyaura reactions .
  • Electronic effects : Electron-withdrawing groups on pyrazole lower metal center electron density, favoring oxidative addition steps .
  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition temperatures >200°C, outperforming imidazole-based ligands .

What computational methods predict the coordination behavior of this ligand?

Q. Advanced

  • Density Functional Theory (DFT) : Calculates binding energies (e.g., Ni²⁺: −285 kJ/mol) and frontier orbital distributions to prioritize metal-ligand pairings .
  • Molecular dynamics (MD) : Simulates conformational flexibility in solution, correlating with NMR relaxation times .
  • Docking studies : Predicts host-guest interactions in MOFs using AutoDock Vina with force fields adjusted for π-π stacking .

How can researchers address inconsistent spectroscopic data (e.g., split NMR peaks)?

Q. Advanced

  • Dynamic effects : Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening signals (e.g., −40°C to freeze rotation) .
  • Decoupling experiments : ¹H-¹³C HSQC/HMBC correlations resolve overlapping peaks in crowded aromatic regions .
  • Paramagnetic additives : Adding shift reagents (e.g., Eu(fod)₃) simplifies complex splitting in paramagnetic metal complexes .

What strategies improve reproducibility in scaled-up ligand synthesis?

Q. Advanced

  • Flow chemistry : Continuous reactors maintain consistent temperature and mixing, reducing batch-to-batch variability .
  • In-line monitoring : FT-IR or Raman spectroscopy tracks reaction progress in real time .
  • Quality control protocols : ICP-MS ensures metal contamination (e.g., Na⁺) remains below 10 ppm .

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